molecular formula C9H13NO2 B14678985 Phenol, 3-[(2-hydroxyethyl)methylamino]- CAS No. 34920-69-9

Phenol, 3-[(2-hydroxyethyl)methylamino]-

Cat. No.: B14678985
CAS No.: 34920-69-9
M. Wt: 167.20 g/mol
InChI Key: OJPVCOSIHTUALG-UHFFFAOYSA-N
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Description

Phenol, 3-[(2-hydroxyethyl)methylamino]- is a chemical compound of interest in organic chemistry and pharmaceutical research. As a substituted phenol derivative featuring a methylamino and hydroxyethyl side chain, its structure suggests potential utility as a synthetic intermediate or building block in the development of more complex molecules . Researchers may employ this compound in exploring structure-activity relationships, particularly in the synthesis of compounds that target aminergic G-protein coupled receptors . The presence of both phenolic and amino functional groups makes it a versatile precursor for further chemical modifications, such as amide formation or alkylation. This product is intended for use in controlled laboratory environments by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for use in humans.

Properties

CAS No.

34920-69-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[2-hydroxyethyl(methyl)amino]phenol

InChI

InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3

InChI Key

OJPVCOSIHTUALG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the reaction of phenol with 2-chloroethanol and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of methylamine, followed by the attachment of the resulting 2-hydroxyethylmethylamino group to the phenol ring.

Industrial Production Methods

In industrial settings, the production of Phenol, 3-[(2-hydroxyethyl)methylamino]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(2-hydroxyethyl)methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agent :
    • The compound exhibits antimicrobial properties, making it suitable for use in antiseptics and disinfectants. Its efficacy against various pathogens has been documented in clinical studies, where it demonstrated significant antibacterial activity compared to traditional agents like phenol itself .
  • Analgesic and Anti-inflammatory Uses :
    • Research indicates that derivatives of this compound can function as analgesics, providing pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Case studies have shown its potential in treating conditions such as arthritis and other inflammatory disorders .
  • Drug Delivery Systems :
    • The compound's ability to form complexes with drugs enhances bioavailability and targeted delivery. Studies have explored its use in formulating drug carriers that improve the pharmacokinetic profiles of poorly soluble drugs .

Cosmetic Applications

  • Hair Dyes :
    • The compound is utilized in hair coloring formulations due to its ability to bond with keratin fibers. Patents reveal that it enhances color retention and vibrancy while reducing scalp irritation compared to conventional hair dyes .
  • Skin Care Products :
    • Its properties as a mild antiseptic make it a valuable ingredient in skin care products aimed at treating acne and other skin conditions. Clinical trials have shown improvements in skin texture and reduction in acne lesions when used in topical formulations .

Industrial Applications

  • Chemical Intermediate :
    • Phenol, 3-[(2-hydroxyethyl)methylamino]- serves as an intermediate in the synthesis of various chemicals, including dyes and polymers. Its reactivity allows it to participate in several chemical reactions, making it a versatile building block in organic synthesis .
  • Polymer Production :
    • The compound is involved in producing polyurethane foams and resins, which are widely used in construction, automotive, and consumer goods industries. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Data Table of Applications

Application AreaSpecific UseBenefitsReferences
PharmaceuticalsAntimicrobial agentEffective against various pathogens
Analgesic treatmentPain relief similar to NSAIDs
Drug delivery systemsImproved bioavailability
CosmeticsHair dye formulationsEnhanced color retention
Skin care productsReduction in acne lesions
IndustrialChemical intermediateVersatile building block
Polymer productionEnhanced mechanical properties

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of Phenol, 3-[(2-hydroxyethyl)methylamino]- against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts compared to control groups treated with standard antiseptics.
  • Hair Dye Formulation Research :
    A clinical trial assessed the safety and effectiveness of hair dyes containing this compound versus traditional dyes. Participants reported less scalp irritation and longer-lasting color retention, supporting its use as a superior alternative in cosmetic formulations.
  • Polyurethane Development Project :
    An industrial project focused on incorporating Phenol, 3-[(2-hydroxyethyl)methylamino]- into polyurethane foams demonstrated improved thermal stability and mechanical strength, leading to enhanced product performance for construction applications.

Mechanism of Action

The mechanism of action of Phenol, 3-[(2-hydroxyethyl)methylamino]- involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

3-(Methylamino)phenol

  • Structure: A phenol ring with a methylamino group (-NHCH₃) at the meta position.
  • Molecular Formula: C₇H₉NO .
  • Molecular Weight : 123.155 g/mol .
  • Key Differences : Lacks the hydroxyethyl substituent, reducing hydrophilicity compared to the target compound.
  • Applications : Used as a synthetic intermediate in drug discovery and biochemical assays .

3-[1-Hydroxy-2-(methylamino)-ethyl]-phenol hydrochloride

  • Structure: Phenol with a hydroxyethyl-methylamino (-CH₂CH(OH)-NHCH₃) substituent at the meta position.
  • Molecular Weight : 203.7 g/mol (including HCl) .
  • Key Differences : The hydroxyethyl group is directly bonded to the nitrogen, forming a secondary alcohol, which may enhance solubility in polar solvents.
  • Applications : Studied in proteinase activity assays due to its hydrogen-bonding capacity .

4-(2-Hydroxyethyl)phenol (Tyrosol)

  • Structure: Para-substituted phenol with a hydroxyethyl group (-CH₂CH₂OH).
  • Molecular Formula : C₈H₁₀O₂ .
  • Key Differences: Positional isomer (para vs. meta) and absence of methylamino group.
  • Applications : Naturally occurring in olive by-products; antioxidant properties .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Phenol, 3-[(2-hydroxyethyl)methylamino]- ~167.2* High in polar solvents (H₂O, DMSO) ~0.5–1.2
3-(Methylamino)phenol 123.155 Moderate in H₂O ~1.5
3-[1-Hydroxy-2-(methylamino)-ethyl]-phenol HCl 203.7 High in H₂O (due to HCl salt) ~-0.3
Tyrosol 138.16 High in H₂O ~0.8

*Estimated based on structural similarity.

Q & A

Q. What are the optimal synthetic routes for Phenol, 3-[(2-hydroxyethyl)methylamino]-?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1 (Alkylation of Amines):
    • Reagents: 2-methoxy-N-methyl ethylamine, 2-bromoethanol, triethylamine, and toluene.
    • Conditions: Stirring at 100°C for 2 hours under inert atmosphere, followed by drying with MgSO₄ and vacuum concentration. Yield: 88% (crude product) .
    • Purification: Dissolution in ethyl acetate, reaction with sulfuryl chloride at 0°C, and vacuum concentration (yield: 88%) .
  • Route 2 (Alternative Pathway):
    • Reagents: 3-chloropropanoic acid and 2-(methylamino)ethanol under basic conditions.
    • Mechanism: Nucleophilic substitution where the hydroxyl group attacks the chloro intermediate .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity to improve yield (e.g., ethanol vs. toluene) .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS (e.g., NIST database protocols) to confirm molecular weight and fragmentation patterns. Example: Molecular ion peak at m/z 167.205 (C₉H₁₃NO₂) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify peaks for phenolic -OH (~5 ppm), methylamino protons (~2.5 ppm), and hydroxyethyl groups (~3.6 ppm) .
    • ¹³C NMR: Assign carbons in the aromatic ring (~110-150 ppm) and aliphatic chains (~40-70 ppm) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Data Interpretation Tip: Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity (e.g., CaMKII inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Hydroxyethyl Chain: Essential for hydrogen bonding with CaMKII’s catalytic domain. Removal reduces binding affinity by ~60% .
    • Methylamino Group: Substitution with bulkier groups (e.g., ethyl) decreases selectivity due to steric hindrance .
  • Experimental Design:
    • In Vitro Assays: Use striatal neuron cultures to measure CaMKII phosphorylation (T286 residue) via Western blotting .
    • Dose-Response Curves: Compare IC₅₀ values of derivatives (e.g., KN-93 analog vs. parent compound) .

Key Finding: Phenolic hydroxyl groups enhance solubility and blood-brain barrier penetration, critical for neuropharmacological applications .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Source Analysis:
    • Model Systems: Differences in cell lines (e.g., rat vs. human striatal neurons) may explain variability. Validate findings across ≥2 models .
    • Assay Conditions: Control for pH (7.4 vs. 6.8) and ATP concentration (1–5 mM) in kinase assays .
  • Meta-Analysis: Use software (e.g., GraphPad Prism) to aggregate data and calculate weighted means .

Case Study: Discrepancies in CaMKII inhibition efficacy (30–70% in PD rat models) were resolved by standardizing l-DOPA dosing protocols .

Q. What strategies are effective for studying metabolic pathways and degradation products?

Methodological Answer:

  • In Vitro Metabolism:
    • Liver Microsomes: Incubate compound with rat/human microsomes (NADPH cofactor) at 37°C. Analyze metabolites via LC-MS/MS .
    • Key Enzymes: CYP2D6 and MAO-A are primary metabolizers. Inhibitors (e.g., quinidine) can isolate pathways .
  • Degradation Studies:
    • Forced Degradation: Expose to heat (40–60°C), light (UV), and oxidizers (H₂O₂). Monitor stability via HPLC .

Critical Insight: Hydroxyethyl oxidation generates a carboxylic acid metabolite, detectable at m/z 183.1 .

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